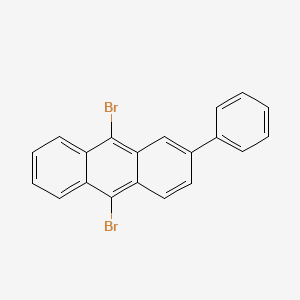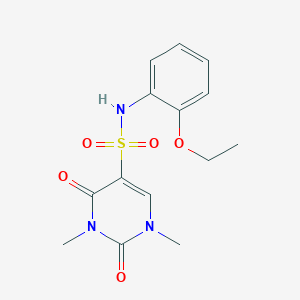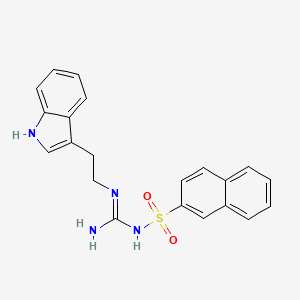
N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine (such as tryptamine) with a carboxylic acid or its derivative . A common method for the preparation of amides is through N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The indole group might undergo electrophilic substitution reactions, while the sulfonamide group might participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing an indole group are often solid at room temperature, and many have a strong, distinctive odor .
Wissenschaftliche Forschungsanwendungen
Sulfonamide compounds, including N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide, have been a significant class of synthetic bacteriostatic antibiotics used for therapy against bacterial infections. Their introduction predates the use of penicillin, highlighting their longstanding importance in medical treatments. The sulfonamide group's presence is critical in various clinically used drugs, demonstrating its versatility beyond antibacterial applications. This includes roles in diuretics, carbonic anhydrase inhibitors, antiepileptics, and treatments for diseases like cancer and Alzheimer's (Gulcin & Taslimi, 2018).
Naphthalimide Derivatives in Medicinal Applications
Naphthalimide derivatives, related to the compound , show extensive potential in medicinal applications. These compounds interact with various biological entities, demonstrating potential as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Their unique structural framework allows for diverse medicinal applications, including use in diagnostic agents, pathologic probes, and cell imaging agents. The research into naphthalimide derivatives underscores the importance of such compounds in developing treatments for various diseases and conditions (Gong et al., 2016).
Antibacterial to Antitumour Properties of Sulfonamides
Sulfonamides' development has showcased their critical biological properties beyond antibacterial effects, including antifungal, antiparasitic, antioxidant, and antitumor properties. The review of sulfonamides' medicinal chemistry aspects underscores their significance in planning and developing bioactive substances. Highlighting the potential antitumor properties of sulfonamide compounds aligns with the ongoing research aimed at diversifying the therapeutic applications of sulfonamides (Azevedo-Barbosa et al., 2020).
Environmental and Health Impact
The presence of sulfonamides in the environment, attributed to agricultural activities, has raised concerns about their impact on microbial populations and potential human health hazards. Studies have indicated that the environmental accumulation of sulfonamides could pose a global health risk, emphasizing the importance of understanding and mitigating their environmental presence (Baran et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)naphthalene-2-sulfonamide are the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .
Mode of Action
The mechanism of action of this compound involves blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX isoenzymes by this compound affects the arachidonic acid pathway. This leads to a decrease in the production of prostaglandins and thromboxanes, which are involved in inflammation, pain, and fever responses .
Result of Action
The molecular and cellular effects of this compound’s action result in its analgesic and anti-inflammatory effects . By inhibiting the COX isoenzymes, it reduces the production of prostaglandins and thromboxanes, thereby alleviating inflammation and pain .
Eigenschaften
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-naphthalen-2-ylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c22-21(23-12-11-17-14-24-20-8-4-3-7-19(17)20)25-28(26,27)18-10-9-15-5-1-2-6-16(15)13-18/h1-10,13-14,24H,11-12H2,(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHMPHXTNNZQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=NCCC3=CNC4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2536231.png)


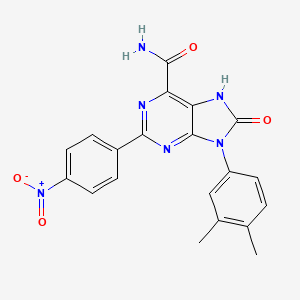
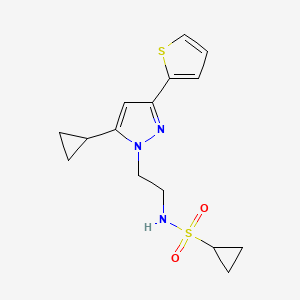
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
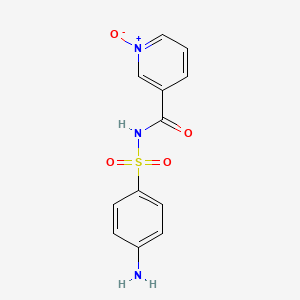
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)
